4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolo[2,3-D]pyrimidine core, which is a fused bicyclic system, with a chlorine atom at the 4-position and a methylsulfonyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step processes that start with readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-2-(methylsulfonyl)pyrimidine with suitable reagents can lead to the formation of the desired pyrrolo[2,3-D]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-D]pyrimidine derivatives such as:
Uniqueness
What sets 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a chlorine atom and a methylsulfonyl group allows for diverse chemical modifications and interactions with biological targets, enhancing its potential as a versatile compound in research and industry .
Properties
IUPAC Name |
4-chloro-5-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c1-14(12,13)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNPBYKQGURQND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNC2=C1C(=NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.